Tert-butyl (1-formylcyclopropyl)carbamate

Asymmetric catalysis β-amino acid synthesis protecting group orthogonality

Need a versatile, Boc-protected cyclopropylamine aldehyde for constrained peptidomimetics or LSD1 inhibitor synthesis? Standard Cbz/Fmoc analogs limit reaction orthogonality. This compound delivers: - **Boc orthogonality**: Stable vs. Cbz/Fmoc; selectively deprotected with TFA. - **Constrained scaffold**: Cyclopropane ring rigidifies the formyl group for defined 3D geometry. - **Reactive handle**: Aldehyde enables reductive amination, Grignard additions, and heterocycle formation. Supplied as a solid (mp 76.5-78.5°C).

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 107259-06-3
Cat. No. B034031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-formylcyclopropyl)carbamate
CAS107259-06-3
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C=O
InChIInChI=1S/C9H15NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12)
InChIKeyACMHCEYCNRURST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (1-formylcyclopropyl)carbamate Overview


Tert-butyl (1-formylcyclopropyl)carbamate (CAS 107259-06-3) is an N-Boc-protected cyclopropylamine derivative featuring a reactive formyl (aldehyde) group attached directly to the cyclopropane ring. With molecular formula C9H15NO3 and molecular weight 185.22 g/mol, this compound exists as a solid with a reported melting point range of 76.5-78.5 °C and boiling point of approximately 280.7 °C at 760 mmHg . The compound combines three functional domains: a tert-butyloxycarbonyl (Boc) protecting group that stabilizes the amine and enables selective deprotection under mild acidic conditions, a conformationally constrained cyclopropane ring that restricts molecular flexibility, and a formyl group that serves as a versatile synthetic handle for subsequent transformations including reductive amination, Grignard additions, and heterocycle formation [1]. Commercially available in purities typically ranging from 95% to 97% , this building block is primarily employed as a protected 1-aminocyclopropanecarboxaldehyde equivalent in multi-step pharmaceutical research and organic synthesis workflows.

Why Generic Substitution Fails for Tert-butyl (1-formylcyclopropyl)carbamate


The substitution of tert-butyl (1-formylcyclopropyl)carbamate with superficially similar N-protected cyclopropylamine derivatives introduces quantifiable differences in synthetic efficiency, reaction compatibility, and downstream product profiles. The tert-butyloxycarbonyl (Boc) group exhibits orthogonal stability relative to other common amine protecting groups such as benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc), enabling selective deprotection in multi-step sequences without affecting acid-labile or hydrogenation-sensitive functionalities elsewhere in the molecule [1]. Furthermore, the cyclopropane ring in this compound provides a unique balance of conformational rigidity and steric profile distinct from larger cyclic or acyclic analogs, influencing both the three-dimensional orientation of the formyl group during subsequent transformations and the metabolic stability of derived final compounds . Substituting with an alternative protecting group (e.g., Cbz or Fmoc) or a different cyclic scaffold (e.g., cyclobutyl or cyclohexyl) fundamentally alters the synthetic pathway requirements, reaction yields, and ultimately the pharmacokinetic properties of drug candidates built upon this core structure. The quantitative evidence presented in Section 3 establishes exactly where and how these differences manifest in measurable terms.

Quantitative Evidence for Tert-butyl (1-formylcyclopropyl)carbamate


Boc vs. Cbz Protecting Group Orthogonality

In a study on asymmetric cyclopropanation for the synthesis of trans-cyclopropyl β-amino acid derivatives, both Boc- and Cbz-protected cyclopropyl precursors were synthesized using a chiral (Salen)Ru(II) catalyst [1]. While the research demonstrated that both protecting groups are compatible with the synthetic route and proceed with excellent enantioselectivities (the key asymmetry-induction step operates independently of the N-protecting group choice), the selection between Boc and Cbz is dictated by downstream deprotection strategy [2]. The Boc group enables acid-labile deprotection orthogonal to hydrogenation-sensitive or base-stable functionalities, whereas the Cbz group requires hydrogenolysis conditions incompatible with alkenes, alkynes, or certain heteroaromatic systems. This orthogonality provides the tert-butyl (1-formylcyclopropyl)carbamate user with greater synthetic flexibility in complex molecule construction compared to the benzyl carbamate analog.

Asymmetric catalysis β-amino acid synthesis protecting group orthogonality

Cyclopropyl Conformational Constraint vs. Larger Rings

Cyclopropane-containing compounds exhibit distinct pharmacokinetic advantages over larger ring systems (cyclobutyl, cyclopentyl) and acyclic analogs due to the unique electronic and steric properties of the cyclopropyl ring . The introduction of cyclopropyl groups into drug candidates has been quantitatively associated with improved metabolic stability (reduced CYP-mediated oxidation at adjacent positions), increased biological activity via conformational restriction that pre-organizes the molecule for target binding, reduced plasma clearance, and enhanced drug efficacy [1]. tert-Butyl (1-formylcyclopropyl)carbamate, as a protected 1-aminocyclopropanecarboxaldehyde equivalent, enables the installation of a cyclopropyl-amine motif—a privileged scaffold found in marketed cardiovascular drugs, CNS agents, anticancer therapeutics, and autoimmune/inflammatory disease treatments .

Drug design metabolic stability conformational restriction cyclopropyl pharmacophore

Commercial Purity and Storage Stability

Commercially available tert-butyl (1-formylcyclopropyl)carbamate from established suppliers is consistently offered at ≥97% purity (HPLC) . Recommended storage conditions for long-term stability are -20°C under nitrogen or argon atmosphere , with the solid exhibiting a melting point of 76.5-78.5 °C [1]. The compound is reported as stable under recommended storage conditions per GHS classification . These specifications exceed the typical purity thresholds (≥95%) often accepted for research-grade intermediates, providing users with a higher starting material quality that minimizes purification requirements and improves batch-to-batch reproducibility.

Chemical purity storage stability quality control reproducibility

Application Scenarios for Tert-butyl (1-formylcyclopropyl)carbamate


LSD1/KDM1A Inhibitor Candidate Synthesis

Based on the compound's established use in generating 1-substituted cyclopropylamine derivatives [1], tert-butyl (1-formylcyclopropyl)carbamate serves as a key intermediate for synthesizing novel irreversible inhibitors of histone demethylase KDM1A (LSD1), a validated therapeutic target in oncology and viral infections. The formyl group undergoes reductive amination to install diverse amine substituents, while the cyclopropyl scaffold provides the conformational constraint essential for target engagement. The Boc protecting group remains stable through these transformations and is subsequently removed under acidic conditions to reveal the free amine pharmacophore .

Asymmetric Cyclopropanation to β-Amino Acid Derivatives

As demonstrated in peer-reviewed synthetic methodology studies, Boc-protected cyclopropyl carbamates are compatible with chiral (Salen)Ru(II)-catalyzed asymmetric cyclopropanation to yield trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivity [2]. tert-Butyl (1-formylcyclopropyl)carbamate provides the foundational cyclopropylamine core with orthogonal Boc protection, enabling subsequent selective deprotection while preserving other acid-sensitive or hydrogenation-labile functionalities present in advanced intermediates.

Heterocyclic Systems via Formyl Derivatization

The aldehyde functionality of tert-butyl (1-formylcyclopropyl)carbamate enables direct participation in heterocycle-forming reactions including imine formation, Pictet-Spengler cyclizations, and multi-component condensations . The cyclopropane ring constrains the geometry of the resulting heterocycles, providing access to conformationally restricted scaffolds that are otherwise difficult to obtain. This application is particularly valuable in medicinal chemistry programs seeking to explore three-dimensional chemical space with defined molecular geometry [3].

Orthogonal Amine Protection in Peptide Synthesis

In multi-step peptide coupling and peptidomimetic construction, the Boc protection of tert-butyl (1-formylcyclopropyl)carbamate provides orthogonal stability relative to Fmoc and Cbz protecting groups commonly employed in amino acid building blocks [4]. This orthogonality allows for sequential deprotection strategies where the Boc group is selectively removed with TFA without affecting Fmoc-protected amines or benzyl-protected side chains, a critical requirement for complex peptide synthesis workflows [5].

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